alpha-Phellandrene chemical structure and properties
alpha-Phellandrene chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
α-Phellandrene is a naturally occurring cyclic monoterpene found in the essential oils of various plants, including many Eucalyptus species, turmeric, and citrus oils. It exists as two enantiomers, (+)-α-phellandrene and (-)-α-phellandrene, which contribute to the characteristic aroma of these botanicals.[1] Beyond its sensory properties, α-phellandrene has garnered significant interest in the scientific community for its diverse pharmacological activities, including anti-inflammatory, anticancer, and neuroprotective effects. This technical guide provides an in-depth overview of the chemical structure, properties, experimental protocols, and known biological signaling pathways of α-phellandrene, intended to serve as a valuable resource for researchers and professionals in drug development.
Chemical Structure and Properties
α-Phellandrene is a cyclic diene with the molecular formula C₁₀H₁₆.[1] Its IUPAC name is 2-methyl-5-(1-methylethyl)-1,3-cyclohexadiene. The structure features a six-membered ring with two conjugated double bonds and two chiral centers, giving rise to its stereoisomers.
Physicochemical Properties
A summary of the key physicochemical properties of α-phellandrene is presented in the table below. Data has been compiled from various reputable sources.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₆ | [1] |
| Molecular Weight | 136.23 g/mol | |
| Appearance | Colorless to pale yellow oily liquid | |
| Odor | Peppery, minty, citrusy | |
| Boiling Point | 175-176 °C at 760 mmHg | |
| Melting Point | < -25 °C | |
| Density | 0.84-0.85 g/cm³ at 20°C | |
| Refractive Index | 1.471-1.477 at 20°C | |
| Flash Point | Approximately 47-49 °C | |
| Solubility | Insoluble in water; soluble in ethanol, ether, and other organic solvents. | |
| logP (o/w) | ~3.4 |
Spectroscopic Data
The structural elucidation of α-phellandrene is typically confirmed through various spectroscopic techniques.
| Technique | Key Features |
| ¹H NMR | Signals corresponding to olefinic protons, allylic protons, and the isopropyl and methyl groups. |
| ¹³C NMR | Resonances for sp² and sp³ hybridized carbons, including the four olefinic carbons. |
| Mass Spectrometry (MS) | Molecular ion peak (M⁺) at m/z 136, with characteristic fragmentation patterns. |
| Infrared (IR) Spectroscopy | Absorption bands corresponding to C-H stretching and bending vibrations, and C=C stretching of the diene system. |
Experimental Protocols
This section details generalized methodologies for the isolation, purification, and analysis of α-phellandrene, as well as a synthetic application. These protocols are intended as a guide and may require optimization based on the specific starting material and laboratory conditions.
Isolation of α-Phellandrene from Eucalyptus Leaves by Steam Distillation
This protocol describes the extraction of the essential oil from Eucalyptus leaves, a common source of α-phellandrene.
Materials and Equipment:
-
Fresh or dried Eucalyptus leaves
-
Steam distillation apparatus (including a boiling flask, biomass flask, condenser, and collection vessel/separatory funnel)
-
Heating mantle
-
Deionized water
-
Sodium sulfate (B86663) (anhydrous)
-
Glassware (beakers, flasks, etc.)
Procedure:
-
Preparation of Plant Material: Freshly harvested Eucalyptus leaves are washed to remove debris and coarsely chopped to increase the surface area for efficient oil extraction.[2]
-
Apparatus Setup: The steam distillation apparatus is assembled. The boiling flask is filled with deionized water to about two-thirds of its volume. The chopped leaves are placed in the biomass flask.
-
Distillation: The water in the boiling flask is heated to generate steam, which is then passed through the plant material in the biomass flask. The steam volatilizes the essential oils.
-
Condensation and Collection: The steam and essential oil vapor mixture travels to the condenser, where it is cooled and condenses back into a liquid. The distillate, a mixture of essential oil and water (hydrosol), is collected in a separatory funnel.[3][4]
-
Separation: The essential oil, being less dense than water, will form a layer on top of the hydrosol. The two layers are allowed to separate completely, and the aqueous layer is drained off.
-
Drying and Storage: The collected essential oil is dried over anhydrous sodium sulfate to remove any residual water. The dried oil is then decanted into a dark glass vial and stored in a cool, dark place.
Purification of α-Phellandrene by Fractional Distillation
To isolate α-phellandrene from the extracted essential oil, fractional distillation under reduced pressure is employed to separate components based on their boiling points.
Materials and Equipment:
-
Crude Eucalyptus essential oil
-
Fractional distillation apparatus (including a round-bottom flask, fractionating column, condenser, and receiving flasks)
-
Vacuum pump and manometer
-
Heating mantle with a magnetic stirrer
-
Boiling chips
Procedure:
-
Apparatus Setup: The fractional distillation apparatus is assembled for vacuum distillation. Boiling chips are added to the round-bottom flask containing the crude essential oil.
-
Distillation: The system is evacuated to the desired pressure. The oil is heated gently with continuous stirring.
-
Fraction Collection: Fractions are collected based on their boiling points at the reduced pressure. The fraction corresponding to the boiling point of α-phellandrene is collected separately. The process is monitored by analyzing small samples of the distillate by GC-MS.
-
Storage: The purified α-phellandrene fraction is stored in a dark, airtight container under an inert atmosphere (e.g., nitrogen or argon) at low temperature to prevent oxidation.
Analysis of α-Phellandrene by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the qualitative and quantitative analysis of α-phellandrene in essential oil samples.
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a flame ionization detector (FID) or coupled to a mass spectrometer.
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm), is commonly used.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: A typical program starts at a low temperature (e.g., 60°C) and is ramped up to a higher temperature (e.g., 240°C) at a specific rate (e.g., 3°C/min).[5]
-
Injector and Detector Temperature: Typically set at 250°C.
-
MS Parameters: Ionization is usually by electron impact (EI) at 70 eV, with a mass scan range of m/z 40-400.
Procedure:
-
Sample Preparation: The essential oil sample is diluted in a suitable solvent (e.g., methanol (B129727) or hexane) to an appropriate concentration (e.g., 1%).[6]
-
Injection: A small volume (e.g., 1 µL) of the diluted sample is injected into the GC.
-
Data Acquisition: The chromatogram and mass spectra are recorded.
-
Compound Identification: α-Phellandrene is identified by comparing its retention time and mass spectrum with those of a pure standard and by comparing its mass spectrum with spectral libraries (e.g., NIST).
Synthetic Protocol: Diels-Alder Reaction of α-Phellandrene
This protocol outlines a classic synthetic application of α-phellandrene as a diene in a Diels-Alder reaction.
Materials and Equipment:
-
α-Phellandrene
-
Maleic anhydride (B1165640)
-
Ethyl acetate (B1210297) (or another suitable solvent)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
Reaction Setup: In a round-bottom flask, equimolar amounts of α-phellandrene and maleic anhydride are dissolved in ethyl acetate.
-
Reaction: A reflux condenser is attached, and the mixture is heated to reflux for a specified period (e.g., 1-2 hours).
-
Workup: The reaction mixture is cooled to room temperature and then placed in an ice bath to induce crystallization of the product.
-
Isolation and Purification: The crystalline product is collected by vacuum filtration using a Büchner funnel. The product can be further purified by recrystallization from a suitable solvent.
Biological Activities and Signaling Pathways
α-Phellandrene exhibits a range of biological activities, with its anti-inflammatory and anticancer properties being the most extensively studied.
Anti-inflammatory Activity
α-Phellandrene has been shown to possess significant anti-inflammatory effects. Its mechanism of action involves the modulation of key inflammatory mediators and pathways. A primary mechanism is the inhibition of neutrophil migration to sites of inflammation.[2] It also stabilizes mast cells, preventing their degranulation and the release of pro-inflammatory mediators.[2] Furthermore, α-phellandrene has been observed to reduce the production of the pro-inflammatory cytokines Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[7] The downregulation of these cytokines may be mediated, in part, through the inhibition of the NF-κB signaling pathway.
References
- 1. maaknaturals.com [maaknaturals.com]
- 2. scribd.com [scribd.com]
- 3. How to Make Eucalyptus Oil [pureoilsindia.com]
- 4. How To Distill Your Own Eucalyptus Essential Oils [tycoremachine.com]
- 5. scitepress.org [scitepress.org]
- 6. researchgate.net [researchgate.net]
- 7. α-Phellandrene, a cyclic monoterpene, attenuates inflammatory response through neutrophil migration inhibition and mast cell degranulation - PubMed [pubmed.ncbi.nlm.nih.gov]
